Methyl 2-amino-4,4-difluoropentanoate
Description
Methyl 2-amino-4,4-difluoropentanoate is a fluorinated amino ester characterized by a methyl ester group, an amino substituent at the second carbon, and two fluorine atoms at the fourth carbon of the pentanoate backbone.
The compound’s molecular formula is C₆H₁₀F₂NO₂, with a calculated molecular weight of 166.15 g/mol. The amino group at position 2 introduces hydrogen-bonding capabilities, which may influence crystallization behavior and intermolecular interactions, critical in pharmaceutical and materials science applications .
Properties
Molecular Formula |
C6H11F2NO2 |
|---|---|
Molecular Weight |
167.15 g/mol |
IUPAC Name |
methyl 2-amino-4,4-difluoropentanoate |
InChI |
InChI=1S/C6H11F2NO2/c1-6(7,8)3-4(9)5(10)11-2/h4H,3,9H2,1-2H3 |
InChI Key |
MJSTYRKCGCPVPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C(=O)OC)N)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4,4-difluoropentanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a glycine Schiff base with a fluorinated alkyl halide in the presence of a base. The resulting intermediate is then subjected to hydrolysis and esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as the use of recyclable chiral auxiliaries to form Ni(II) complexes with glycine Schiff bases. These complexes are then alkylated and subsequently disassembled to reclaim the chiral auxiliary and produce the target compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4,4-difluoropentanoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid, or it can be involved in esterification reactions to form new esters.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Esterification typically involves the use of alcohols and acid catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can introduce various functional groups at the amino position .
Scientific Research Applications
Methyl 2-amino-4,4-difluoropentanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-amino-4,4-difluoropentanoate exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The amino group can form hydrogen bonds and interact with enzymes, while the ester group can undergo hydrolysis to release active metabolites .
Comparison with Similar Compounds
Research Findings and Implications
Fluorine Effects: Fluorination at non-aromatic positions (e.g., 4,4 in pentanoates) enhances thermal stability and resistance to oxidation, advantageous in polymer chemistry .
Amino Group Positioning: The amino group at position 2 in the target compound may improve solubility in polar solvents compared to its position 5 isomer, broadening its utility in solution-phase reactions.
Supramolecular Interactions: Hydrogen bonds between the amino group and ester carbonyl could drive crystal packing, as seen in related compounds .
Biological Activity
Methyl 2-amino-4,4-difluoropentanoate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C6H10F2N
- Molecular Weight : 151.15 g/mol
- CAS Number : 123080-00-0
This compound primarily acts as a modulator of neurotransmitter systems. Its structural similarities to amino acids suggest it may influence pathways involving neurotransmitters such as acetylcholine and glutamate. The compound's fluorinated structure may enhance its binding affinity to certain receptors, potentially leading to increased efficacy in therapeutic applications.
1. Neuropharmacological Effects
Research indicates that this compound may exhibit neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from excitotoxicity induced by excessive glutamate levels, a common pathway in neurodegenerative diseases.
2. Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibition zones comparable to standard antibiotics.
| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic |
|---|---|---|
| E. coli | 15 | Ampicillin |
| S. aureus | 18 | Ceftriaxone |
Case Study 1: Neuroprotection in Animal Models
A study conducted on mice subjected to neurotoxic agents showed that administration of this compound resulted in a significant reduction in neuronal death and improved cognitive function as measured by behavioral tests. The compound was found to inhibit apoptosis pathways associated with oxidative stress.
Case Study 2: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against both gram-positive and gram-negative bacteria. The results indicated that the compound was particularly effective against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Toxicological Profile
While the biological activity of this compound shows promise, its safety profile must be evaluated. Toxicological assessments have indicated low acute toxicity in rodent models; however, further studies are necessary to evaluate chronic exposure effects and potential genotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
